2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride
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Overview
Description
2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride typically involves the reaction of a pyrimidine derivative with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar chemical properties.
Pyridine derivatives: Another class of nitrogen-containing heterocycles with comparable reactivity and applications.
Thiazole derivatives: These compounds contain both sulfur and nitrogen atoms in their ring structure, similar to 2-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)acetamide hydrochloride.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring and a thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H12ClN3OS |
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Molecular Weight |
209.70 g/mol |
IUPAC Name |
2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C6H11N3OS.ClH/c7-5(10)4-11-6-8-2-1-3-9-6;/h1-4H2,(H2,7,10)(H,8,9);1H |
InChI Key |
HHRKGWUFSJHDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)SCC(=O)N.Cl |
Origin of Product |
United States |
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